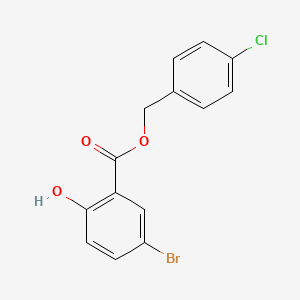

4-chlorobenzyl 5-bromo-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl 5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-3-6-13(17)12(7-10)14(18)19-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVWVTVDJIAAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Retrosynthetic Analysis and Identification of Key Precursors for 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate (B13816698)

A retrosynthetic analysis of 4-chlorobenzyl 5-bromo-2-hydroxybenzoate logically disconnects the molecule at the ester linkage. This primary disconnection points to 5-bromo-2-hydroxybenzoic acid and 4-chlorobenzyl alcohol as the immediate precursors. Further analysis of these precursors reveals their own synthetic origins from simpler, commercially available starting materials.

Esterification Pathways Involving 5-Bromo-2-Hydroxybenzoic Acid and 4-Chlorobenzyl Alcohol

The most direct route to this compound is the esterification of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzyl alcohol. This reaction involves the formation of an ester bond between the carboxylic acid group of the former and the hydroxyl group of the latter. While specific literature on this exact reaction is sparse, the principles of Fischer esterification are applicable. This typically involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 5-bromo-2-chlorobenzoyl chloride can be prepared by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride. google.com This highly reactive intermediate can then react with 4-chlorobenzyl alcohol to form the desired ester under milder conditions.

Alternative Synthetic Routes to the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl moiety is typically derived from 4-chlorobenzyl alcohol or 4-chlorobenzyl halide. These precursors can be synthesized through various standard organic transformations. For example, 4-chlorobenzyl alcohol can be prepared by the reduction of 4-chlorobenzaldehyde (B46862) or 4-chlorobenzoic acid.

A different approach involves the Friedel-Crafts type acylation. For example, the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) in the presence of a Lewis acid catalyst like aluminum trichloride. google.com A similar strategy could potentially be adapted to introduce the 4-chlorobenzyl group.

Diverse Approaches for Introducing the 5-Bromo-2-Hydroxybenzoate Core

The synthesis of the 5-bromo-2-hydroxybenzoate core primarily relies on the bromination of 2-hydroxybenzoic acid (salicylic acid). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The position of bromination is directed by the activating hydroxyl group and the deactivating but ortho-, para-directing carboxyl group.

Direct halogenation is a common strategy for preparing 5-bromo-2-hydroxybenzoic acid. Various brominating agents can be employed, such as elemental bromine or N-bromosuccinimide (NBS), often in the presence of a suitable solvent and sometimes a catalyst. google.comgoogle.com For instance, 2-chlorobenzoic acid can be monobrominated using an NBS/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid. google.compatsnap.com The use of a catalyst can help inhibit the formation of unwanted isomers. google.compatsnap.com

An alternative strategy involves the Sandmeyer reaction, which can convert an aryl amine to an aryl halide via a diazonium salt intermediate. researchgate.net This could be a viable route if a suitable amino-substituted precursor is available.

Optimized Reaction Conditions and Mechanistic Considerations in the Synthesis of this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalytic systems, solvent, and temperature is crucial.

Catalytic Systems for Enhanced Esterification Efficiency

The esterification of hydroxybenzoic acids can be catalyzed by various systems to improve reaction rates and yields.

Acid Catalysts : Strong mineral acids like sulfuric acid are traditionally used for Fischer esterification. Solid acid catalysts, such as γ-Al2O3 impregnated with sulfuric acid, have also been shown to be effective for the esterification of p-hydroxybenzoic acid. researchgate.net

Tertiary Amines : Non-quaternizable tertiary amines can be used as catalysts for the esterification of hydroxybenzoic acids with halocarbons in a homogeneous liquid phase. google.com

Iron-based Catalysts : An iron-acetylacetone catalyst system has been reported for the one-stage synthesis of alkyl esters of benzoic acid from benzene (B151609) derivatives, alcohols, and carbon tetrachloride. sciforum.net

Palladium Catalysts : While more commonly used in cross-coupling reactions, palladium catalysts have been investigated for one-pot synthesis of other complex molecules and could potentially be adapted. mdpi.com

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Mineral Acid | Sulfuric Acid | Low cost, readily available | Can lead to side reactions, harsh conditions |

| Solid Acid | Sulfonated Alumina | Heterogeneous, easy to separate | May have lower activity than homogeneous catalysts |

| Tertiary Amine | Non-quaternizable amines | Homogeneous, milder conditions | Catalyst may be difficult to remove |

| Iron Catalyst | Iron-acetylacetone | Low cost, one-pot potential | May require specific reaction partners |

Solvent Selection and Temperature Control for Improved Reaction Kinetics

The choice of solvent and reaction temperature significantly influences the kinetics and outcome of the synthesis.

For esterification reactions, it is often preferable to use a solvent that allows for the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product side. Solvents like toluene (B28343) can be used with a Dean-Stark apparatus for this purpose. The reaction can also be carried out in the absence of a solvent, particularly when the reactants are liquid under the reaction conditions. google.com

Temperature control is critical to balance the reaction rate with the potential for side reactions or decomposition of the reactants or products. For instance, in the preparation of 5-bromo-2-chlorobenzoic acid, the reaction temperature is typically controlled between 10-50 °C. google.com In the synthesis of related benzophenone derivatives, refluxing conditions are employed. google.com The optimal temperature will depend on the specific reactants, catalyst, and solvent system used.

Reaction Pathway Elucidation and By-product Formation Mitigation

The primary reaction pathway for the synthesis of this compound is a direct esterification. This involves the reaction of 5-bromo-2-hydroxybenzoic acid with (4-chlorophenyl)methanol, typically under acidic conditions. This condensation reaction forms the desired ester and a molecule of water.

However, the purity of the final product is highly dependent on the purity of the starting materials and the control of reaction conditions to prevent side reactions. The formation of by-products is a significant challenge that must be addressed to ensure a high-quality product.

Key by-products can originate from impurities in the starting materials or from competing reaction pathways. For instance, the synthesis of 5-bromo-2-hydroxybenzoic acid itself can be complex. If synthesized via bromination of 2-hydroxybenzoic acid (salicylic acid), isomeric by-products can form. Similarly, the synthesis of 5-bromo-2-chlorobenzoic acid, a related precursor, often contends with the formation of isomers like 4-bromo-2-chlorobenzoic acid. google.compatsnap.com The presence of these isomers in the starting material will lead to the corresponding isomeric ester by-products, which can be difficult to separate from the target compound.

Another source of by-products relates to the preparation of (4-chlorophenyl)methanol. If prepared via the Cannizzaro reaction of p-chlorobenzaldehyde, a disproportionation reaction occurs, yielding not only the desired alcohol but also p-chlorobenzoic acid as a by-product. rsc.org During the esterification itself, potential side reactions include the self-esterification of 5-bromo-2-hydroxybenzoic acid or ether formation.

Mitigation of by-product formation is achieved through several strategies:

High-Purity Starting Materials: Utilizing highly purified 5-bromo-2-hydroxybenzoic acid and (4-chlorophenyl)methanol is the most critical step. This often requires rigorous purification of the precursors before the main esterification reaction.

Optimized Reaction Conditions: Careful control over temperature, reaction time, and catalyst choice can favor the desired esterification pathway over side reactions. For example, using milder conditions can prevent decomposition or unwanted secondary reactions.

Selective Synthesis Routes: Employing synthesis routes for the precursors that offer high regioselectivity is crucial. For example, using an N-bromosuccinimide (NBS)/sulfuric acid system for the bromination of 2-chlorobenzoic acid has been shown to improve the ratio of the desired 5-bromo isomer over others. guidechem.com

Table 1: Potential By-products and Mitigation Strategies

| By-product | Source | Mitigation Strategy |

|---|---|---|

| Isomeric Esters (e.g., 4-chlorobenzyl 4-bromo-2-hydroxybenzoate) | Isomeric impurities in the 5-bromo-2-hydroxybenzoic acid starting material. google.compatsnap.com | Purification of the starting acid by recrystallization or chromatography; use of regioselective bromination methods. guidechem.com |

| p-Chlorobenzoic Acid | By-product from the Cannizzaro reaction if used to prepare (4-chlorophenyl)methanol. rsc.org | Purification of the alcohol prior to esterification; using alternative reduction methods from the corresponding acid or aldehyde. guidechem.com |

| Dimer of 5-bromo-2-hydroxybenzoic acid | Self-esterification of the starting acid under reaction conditions. | Control of reaction temperature and use of an appropriate molar ratio of alcohol to acid. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. rroij.comresearchgate.net These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several of these principles are particularly relevant.

Solvent-Free or Environmentally Benign Solvent Applications

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. nih.gov Traditional esterification reactions may use solvents like dichloromethane (B109758) or toluene for their solvating power and ability to remove water azeotropically. chemicalbook.comgoogle.com

However, greener alternatives are actively sought. Research into related syntheses highlights several possibilities:

Solvent-Free Reactions: Performing the reaction without a solvent can be highly effective, especially when heating the reactants together, potentially with microwave irradiation to improve energy efficiency. nih.govijisrt.com This approach, sometimes referred to as "the best solvent is no solvent," dramatically reduces waste. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, greener options are preferred. Water is an ideal green solvent due to its non-toxic and non-flammable nature, and it can sometimes accelerate reaction rates in organic synthesis. researchgate.netresearchgate.net Other benign solvents include ethanol, which is renewable, and ionic liquids, which are non-volatile and can often be recycled. researchgate.netnih.gov

Table 2: Comparison of Solvents for Esterification

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Organic | Toluene, Dichloromethane, Hexane | Good solubility for nonpolar reactants; can facilitate water removal. | Often toxic, flammable, and environmentally persistent. chemicalbook.com |

| Environmentally Benign | Water, Ethanol, Ionic Liquids | Low toxicity, reduced environmental impact, potentially recyclable. nih.gov | May have lower solubility for reactants; water can hinder equilibrium in condensation reactions unless removed. |

| Solvent-Free | None | Eliminates solvent waste, simplifies workup, can increase reaction rate. ijisrt.com | Only suitable for reactants that are liquid at reaction temperature or have a low melting point. |

Catalyst Reuse and Recovery Strategies

Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones. numberanalytics.com For the synthesis of this compound, moving from traditional homogeneous acid catalysts (like sulfuric acid), which are difficult to recover and generate waste, to heterogeneous catalysts is a key green strategy.

Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused for multiple reaction cycles. Examples of such strategies applicable to esterification include:

Solid Acid Catalysts: Using solid acid resins or zeolites can effectively catalyze the reaction while allowing for simple recovery.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification under mild conditions, often with high selectivity, in aqueous or organic media. The enzyme can be immobilized on a solid support for easy recovery and reuse.

Magnetic Nanoparticle Catalysts: Functionalizing magnetic nanoparticles with catalytic groups allows for the catalyst to be recovered from the reaction vessel using an external magnet, a technique that has proven effective in various organic reactions. mdpi.com This method simplifies separation and allows the catalyst to be reused multiple times with minimal loss of activity. mdpi.com Patent literature on related compounds also describes the recovery and reuse of catalysts like copper powder. google.com

Atom Economy and Waste Minimization in this compound Production

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov It is a fundamental metric in green chemistry, as reactions with high atom economy generate less waste. numberanalytics.comprimescholars.com

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

For the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and (4-chlorophenyl)methanol, the reaction is a condensation that produces one molecule of water as a by-product.

Reaction: C₇H₅BrO₃ + C₇H₇ClO → C₁₄H₁₀BrClO₃ + H₂O

Table 3: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 5-Bromo-2-hydroxybenzoic Acid | C₇H₅BrO₃ | 217.02 |

| (4-chlorophenyl)methanol | C₇H₇ClO | 142.58 |

| Total Reactant Mass | - | 359.60 |

| This compound | C₁₄H₁₀BrClO₃ | 341.58 |

| Atom Economy | - | (341.58 / 359.60) x 100 = 94.99% |

While the atom economy is inherently high, waste is still generated from solvents, purification materials, and any unreacted starting materials. Waste minimization can be further addressed by considering the E-Factor (Environmental Factor), which quantifies the total mass of waste produced per kilogram of product. nih.govresearchgate.net To minimize the E-Factor, strategies include using catalytic methods, minimizing solvent use, and recycling solvents and unreacted materials where possible. researchgate.net

Advanced Purification and Yield Optimization Techniques for this compound

Achieving high purity and maximizing the yield of this compound are essential for its potential applications. This requires not only optimized reaction conditions but also advanced purification methods to remove unreacted starting materials, catalysts, and by-products.

Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)

Chromatography is a powerful technique for the purification of organic compounds. For this compound, both flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are suitable methods.

Flash Chromatography: This is a rapid form of column chromatography used for routine purification. It is often the primary method for purifying the crude product after workup. The crude material is loaded onto a silica (B1680970) gel column, and a solvent system is passed through to separate the components based on their polarity. chemicalbook.com A gradient of solvents, such as increasing the concentration of a polar solvent like ethyl acetate (B1210297) in a nonpolar solvent like heptane (B126788), is typically used to elute the compounds in order of increasing polarity. chemicalbook.com

Preparative HPLC: For achieving very high levels of purity (>99%), preparative HPLC is the method of choice. bldpharm.com It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. A common setup would involve a reverse-phase column (like a C18 column) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Table 4: Example Conditions for Chromatographic Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Gradient of ethyl acetate in heptane (e.g., 0% to 100%). chemicalbook.com | Primary purification of crude product to remove major impurities. |

| Preparative HPLC | Reverse-Phase C18 | Isocratic or gradient mixture of acetonitrile and water. | Final polishing to achieve high purity (>99%) for analytical standards or specific applications. bldpharm.com |

Yield optimization is intrinsically linked to both the reaction and purification steps. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) ensures that the reaction is stopped at the point of maximum product formation, preventing degradation or the formation of further by-products. Efficient extraction and purification steps are then required to minimize loss of the desired product, thereby maximizing the isolated yield.

Recrystallization and Crystallization Engineering for Purity Enhancement

The final purity of this compound is critical for its intended applications, necessitating a robust purification strategy. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. iscientific.org The principle behind recrystallization lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve a large amount of the crude product at an elevated temperature but only a small amount at lower temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at high temperatures (allowing for removal via hot filtration).

Crystallization engineering involves the systematic design and control of the crystallization process to achieve a product with desired attributes, including high purity, specific crystal size and shape, and the correct polymorphic form. sailife.comnih.gov For this compound, this would involve a detailed study of solvent selection, cooling rate, agitation, and seeding strategies.

Solvent Selection and Purity Enhancement:

The choice of solvent is paramount for effective purification. A screening of various solvents with different polarities would be the initial step. For a molecule like this compound, which possesses both polar (hydroxyl, ester) and non-polar (chlorobenzyl, bromo) moieties, a range of solvents from alcohols (e.g., ethanol, isopropanol) to esters (e.g., ethyl acetate) and non-polar solvents (e.g., toluene, heptane) might be evaluated. rsc.org Mixed solvent systems can also offer finer control over the solubility profile.

The effectiveness of a recrystallization process can be quantified by the purity of the resulting crystals and the yield. The following table illustrates a hypothetical solvent screening for the recrystallization of this compound, demonstrating how different solvents can impact purity and recovery.

Table 1: Illustrative Solvent Screening for Recrystallization of this compound

| Solvent System | Initial Purity (HPLC, %) | Purity after Recrystallization (HPLC, %) | Recovery Yield (%) | Observations |

| Ethanol | 95.2 | 98.9 | 85 | Good impurity removal, moderate yield. |

| Isopropanol | 95.2 | 99.1 | 82 | High purity achieved, slightly lower yield. |

| Ethyl Acetate | 95.2 | 97.8 | 90 | High recovery, but less effective impurity removal. |

| Toluene | 95.2 | 98.5 | 75 | Good purity, but lower yield due to moderate solubility at high temp. |

| Ethanol/Water (8:2) | 95.2 | 99.5 | 88 | Excellent purity and good yield, water acts as an anti-solvent. rsc.orggoogle.com |

| Heptane | 95.2 | - | - | Poor solubility even at elevated temperatures. |

This table is generated for illustrative purposes based on common principles of crystallization.

Crystallization Engineering Strategies:

Beyond solvent selection, controlling the crystallization process parameters is crucial. sailife.com

Cooling Profile: A slow, controlled cooling rate generally promotes the growth of larger, more perfect crystals, which tend to occlude fewer impurities. Rapid cooling can lead to the formation of smaller, less pure crystals.

Agitation: Proper mixing ensures temperature homogeneity and keeps the growing crystals suspended, preventing agglomeration and promoting uniform growth.

Seeding: Introducing a small quantity of pure seed crystals can control the onset of nucleation, leading to a more uniform crystal size distribution and potentially a specific desired polymorph. rsc.org

By optimizing these parameters, the purity of this compound can be significantly enhanced, meeting stringent quality requirements. nih.gov

Process Analytical Technology (PAT) for In-Process Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com The implementation of PAT in the synthesis and purification of this compound can provide real-time process understanding and control, ensuring consistent product quality and optimizing process efficiency. americanpharmaceuticalreview.comresearchgate.net

For the crystallization of this compound, PAT tools can be invaluable for monitoring and controlling key attributes in real-time. sailife.comeuropeanpharmaceuticalreview.com

In-Process Monitoring of Crystallization:

Several PAT tools are particularly well-suited for monitoring crystallization processes:

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): An in-situ ATR-FTIR probe can be immersed directly into the crystallizing solution to monitor the concentration of this compound in the solvent. mdpi.comresearchgate.net This allows for the precise determination of the solubility curve and the metastable zone width (MSZW). By tracking the solute concentration in real-time, the onset of nucleation and the rate of crystal growth can be accurately monitored and controlled. sailife.com

Focused Beam Reflectance Measurement (FBRM): FBRM is a probe-based technology that measures the chord length distribution of particles in a suspension in real-time. researchgate.netresearchgate.net This provides information about the crystal size and count. By monitoring the FBRM data, one can observe the effects of process parameters like cooling rate and agitation on crystal size distribution, allowing for adjustments to be made to achieve the desired particle characteristics.

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful tool for monitoring crystallization. americanpharmaceuticalreview.comresearchgate.net It can provide information on both solute concentration and the polymorphic form of the crystals as they nucleate and grow. This is particularly important if this compound can exist in multiple crystalline forms, as it allows for the control of the process to ensure the desired polymorph is produced.

Data Integration for Process Control:

The data from these PAT tools can be integrated to provide a comprehensive understanding of the crystallization process. For example, the ATR-FTIR data on supersaturation can be correlated with the FBRM data on nucleation and crystal growth. This allows for the development of feedback control strategies where, for instance, the cooling rate is automatically adjusted to maintain a desired level of supersaturation, leading to a consistent and optimized crystallization process. mdpi.com

Table 2: Application of PAT in the Crystallization of this compound

| PAT Tool | Parameter Monitored | Process Insight | Control Strategy |

| ATR-FTIR | Solute concentration in the mother liquor | Real-time supersaturation profile, solubility curve, nucleation point. mdpi.com | Control cooling or anti-solvent addition rate to maintain optimal supersaturation. |

| FBRM | Crystal chord length distribution and count | Onset of nucleation, crystal growth rate, impact of mixing on particle size. researchgate.net | Optimize agitation speed and seeding protocol for desired crystal size distribution. |

| Raman Spectroscopy | Molecular vibrations of solute and solid | Polymorphic form identification, solute concentration. americanpharmaceuticalreview.com | Control temperature and solvent composition to target a specific polymorph. |

| Particle Vision and Measurement (PVM) | Real-time images of crystals | Crystal shape, agglomeration, presence of oiling out. mdpi.com | Adjust process parameters to prevent unwanted phenomena and achieve desired crystal habit. |

By leveraging these PAT tools, the synthesis and purification of this compound can be transformed from a conventional batch process to a highly controlled and understood operation, ensuring the consistent production of a high-purity final product. nih.govmt.com

Advanced Structural Elucidation and Conformational Analysis of 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Spectroscopic Characterization Beyond Basic Identification for 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate (B13816698).

No specific high-resolution NMR, advanced mass spectrometry, vibrational spectroscopy, or electronic absorption and fluorescence spectroscopy data for 4-chlorobenzyl 5-bromo-2-hydroxybenzoate could be located. While data exists for precursor molecules such as 5-bromo-2-hydroxybenzoic acid and related structures, this information is not directly applicable to the title compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry (e.g., 2D NMR, Solid-State NMR).

Detailed 1D and 2D NMR spectroscopic data, which would be essential for confirming the precise connectivity and stereochemistry of this compound, are not available in the public domain.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Profiling.

While the exact mass of the compound can be calculated, experimental data from advanced mass spectrometry techniques, which would provide insights into its fragmentation pathways and confirm its isotopic profile, has not been published.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Hydrogen Bonding Characterization.

Specific FT-IR and Raman spectra for this compound, which would be used to characterize its functional groups and any intra- or intermolecular hydrogen bonding, are not available.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties.

There is no available data on the electronic absorption (UV-Vis) and fluorescence spectra of this compound, which would be necessary to describe its electronic transitions and photophysical properties.

X-ray Crystallography and Solid-State Structural Insights of this compound.

Determination of Crystal Packing and Supramolecular Assembly.

No crystallographic data for this compound has been deposited in crystallographic databases. Therefore, an analysis of its crystal packing, intermolecular interactions, and supramolecular assembly is not possible at this time.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Detailed analysis of the intermolecular interactions for this compound is contingent on the determination of its crystal structure. Without experimental data from techniques such as X-ray crystallography, a definitive description of hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal lattice is not possible.

Hypothetically, one could anticipate the presence of several key interactions based on the molecule's functional groups:

Hydrogen Bonding: The hydroxyl group on the benzoate (B1203000) ring is a potential hydrogen bond donor, while the carbonyl oxygen of the ester and the hydroxyl oxygen are potential acceptors.

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with nucleophilic atoms on adjacent molecules.

π-π Stacking: The two aromatic rings (the 5-bromo-2-hydroxyphenyl group and the 4-chlorobenzyl group) could engage in π-π stacking interactions.

However, the specific geometry, distances, and energies of these potential interactions remain undetermined.

Polymorphism and Co-crystallization Studies of this compound

There are no published studies on the polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, would require extensive screening and characterization using methods like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Similarly, no research into the co-crystallization of this compound with other molecules has been reported in the scientific literature.

Conformational Analysis and Stereochemical Considerations of this compound

The conformational properties of this compound are dictated by the rotational freedom around its single bonds, particularly the ester linkage.

Dihedral Angle Analysis and Rotational Isomers

A complete dihedral angle analysis requires crystallographic data or high-level computational modeling. The key dihedral angles that would define the molecule's conformation include those around the C(aryl)-C(ester)-O-C(benzyl) bonds. Analysis of these angles would reveal the preferred orientation of the benzoate and benzyl (B1604629) moieties relative to each other and could identify potential stable rotational isomers (rotamers). Without experimental or computational results, specific values for these dihedral angles cannot be provided.

Theoretical and Computational Investigations of 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate (B13816698)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. For a compound like 4-chlorobenzyl 5-bromo-2-hydroxybenzoate, these calculations provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. The B3LYP functional with a basis set like 6-311++G(d,p) is a common and reliable method for such analyses. nih.gov

Electronic Structure, Molecular Orbital Analysis (HOMO-LUMO), and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the 5-bromo-2-hydroxybenzoate ring, which is rich in electrons due to the hydroxyl and bromine substituents.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the 4-chlorobenzyl portion of the molecule, particularly the aromatic ring and the ester group, which can accommodate incoming electrons. researchgate.net

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron. This value is crucial for understanding potential chemical reactions and the molecule's kinetic stability. researchgate.net

Charge Distribution: Mulliken charge analysis or Natural Bond Orbital (NBO) analysis would reveal the distribution of electron density across the molecule. The oxygen atoms of the hydroxyl and ester groups, along with the bromine and chlorine atoms, are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges. This charge separation is key to understanding intermolecular interactions. nih.gov

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | High (less negative) | Indicates a good electron donor. youtube.com |

| LUMO Energy | Low (more negative) | Indicates a good electron acceptor. youtube.com |

| HOMO-LUMO Gap (ΔE) | Moderately low | Suggests potential for chemical reactivity and charge transfer. researchgate.net |

| HOMO Localization | 5-bromo-2-hydroxybenzoate ring | Site of potential electrophilic attack. |

| LUMO Localization | 4-chlorobenzyl ring and ester group | Site of potential nucleophilic attack. |

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic data, which can then be compared with experimental results for validation of the computed model.

IR Spectroscopy: Theoretical IR spectra can be calculated to identify characteristic vibrational frequencies. Key predicted peaks for this compound would include the O-H stretch from the hydroxyl group (around 3200-3400 cm⁻¹), the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-O stretching, C-Cl stretching, and C-Br stretching vibrations, as well as aromatic C-H stretching and bending modes. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. For ¹H NMR, distinct signals would be expected for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the hydroxyl proton. chemicalbook.com The chemical shifts would be influenced by the electron-withdrawing and donating effects of the substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λ_max). The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the carbonyl group of the ester. nih.gov

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| IR | O-H stretch | 3200-3400 cm⁻¹ |

| C=O stretch (ester) | 1700-1730 cm⁻¹ | |

| C-Cl stretch | 700-800 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm |

| Methylene Protons (-CH₂-) | ~5.0-5.5 ppm | |

| Hydroxyl Proton (-OH) | Variable, potentially >10 ppm |

| UV-Vis | π → π* transitions | 250-350 nm |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. nih.gov

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms, particularly the hydroxyl proton, and the carbon atom of the carbonyl group. researchgate.net

Green Regions (Neutral Potential): These areas represent regions of near-zero potential, often associated with the carbon backbone of the aromatic rings.

The MEP map provides a clear and intuitive guide to the molecule's reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations are typically performed on a single, optimized molecule in a vacuum, Molecular Dynamics (MD) simulations model the behavior of the molecule over time in a more realistic environment, such as in a solvent. MD simulations can reveal:

Conformational Flexibility: The ester linkage allows for rotational freedom between the two aromatic rings. MD simulations would explore the accessible conformations of the molecule, identifying the most stable (lowest energy) spatial arrangements.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can show how solvent molecules arrange themselves around the solute. This provides insight into solubility and the stability of the compound in different media. The formation of hydrogen bonds between the molecule's hydroxyl group and a protic solvent like water would be a key interaction to observe.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large biological molecule like a protein or enzyme. researchgate.net This is fundamental in drug discovery for assessing potential biological activity.

Binding Mode Prediction and Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions)

Docking simulations place the ligand into the binding pocket of a target protein in various orientations and conformations, scoring each pose based on binding affinity. The analysis of the best-scoring pose reveals key interactions:

Hydrogen Bonds: The hydroxyl group and the carbonyl oxygen of the ester are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or charged residues like aspartate) in a protein's active site. These are strong, directional interactions crucial for binding specificity.

Hydrophobic Interactions: The two aromatic rings (chlorobenzyl and bromo-hydroxybenzoyl) can form favorable hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine and chlorine atoms can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

By identifying these potential interactions, docking studies can generate hypotheses about the molecule's mechanism of action if it were to act as an inhibitor or modulator of a biological target. nih.gov

Binding Energy Calculations and Ligand Efficiency Metrics

In the realm of computational drug design, understanding the binding affinity of a ligand to its target receptor is paramount. Binding energy calculations provide a quantitative estimate of this affinity. For a compound like this compound, these calculations would typically be performed using molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

Binding Energy: The binding free energy (ΔG_bind) is a thermodynamic quantity that represents the difference in free energy between the bound and unbound states of a ligand and its receptor. A more negative ΔG_bind indicates a stronger and more stable interaction.

Ligand Efficiency Metrics: While a low binding energy is desirable, it often correlates with increased molecular size and lipophilicity, which can negatively impact pharmacokinetic properties. Ligand efficiency (LE) metrics normalize binding affinity with respect to the size of the molecule, providing a measure of the "quality" of the binding. nih.gov These metrics are crucial for optimizing fragments into lead compounds. core.ac.uk

Several key ligand efficiency metrics would be relevant for assessing this compound:

Ligand Efficiency (LE): This metric relates the binding energy to the number of non-hydrogen atoms (heavy atom count, HAC). core.ac.uk It is calculated as: LE = -ΔG / HAC A higher LE value is generally preferred, indicating a more efficient use of the molecule's atoms for binding. rgdscience.com

Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, considers the impact of lipophilicity (logP) on binding affinity (pIC50 or pKi). core.ac.uk The formula is: LLE = pIC50 - logP A higher LLE suggests a better balance between potency and lipophilicity, which is often associated with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. core.ac.uk

Illustrative Data for a Hypothetical Target:

To illustrate how these metrics would be applied, consider the following hypothetical data for this compound against a target protein.

| Metric | Hypothetical Value | Description |

| Binding Energy (ΔG) | -9.5 kcal/mol | The calculated free energy of binding to a hypothetical receptor. |

| Heavy Atom Count (HAC) | 21 | The number of non-hydrogen atoms in the molecule. |

| Ligand Efficiency (LE) | 0.45 kcal/mol/atom | Indicates the binding energy per heavy atom. |

| logP | 4.2 | A measure of the molecule's lipophilicity. |

| pIC50 | 7.0 | The negative logarithm of the half-maximal inhibitory concentration. |

| Lipophilic Ligand Efficiency (LLE) | 2.8 | Reflects the balance between potency and lipophilicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict their in vitro activity against a specific biological target.

The development of a robust QSAR model involves a systematic workflow. semanticscholar.org

The first step in QSAR modeling is to numerically represent the chemical structures of the analogues using molecular descriptors. researchgate.net These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals surface area, polar surface area, etc. nih.gov

A large number of descriptors can be calculated for each molecule. However, including all of them in the model can lead to overfitting. elsevierpure.com Therefore, feature selection techniques are employed to identify the most relevant descriptors that have the highest correlation with the biological activity. nih.govresearchgate.net Common feature selection methods include:

Genetic Algorithms: Inspired by natural evolution, these algorithms select an optimal subset of descriptors.

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance. nih.gov

Lasso (Least Absolute Shrinkage and Selection Operator): This method shrinks the coefficients of less important descriptors to zero, effectively removing them from the model. nih.gov

Illustrative Descriptors for Analogues:

For a series of analogues of this compound, the following descriptors might be found to be important:

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial Charges | The distribution of charges on the atoms can influence electrostatic interactions with the target. nih.gov |

| Topological | Kappa Shape Indices | These descriptors relate to the shape and size of the molecule, which can affect how well it fits into a binding pocket. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity. |

| Physicochemical | logP | Lipophilicity can impact the ability of the compound to cross cell membranes and reach its target. |

Once a relevant set of descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a common method for this purpose. nih.gov The goal is to create a statistically significant equation that can be used to predict the activity of new, unsynthesized analogues.

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net This is a critical step to ensure that the model is not a result of chance correlation. researchgate.net Validation is typically performed using both internal and external methods:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high q² value indicates good internal consistency. uniroma1.it

External Validation:

Test Set Prediction (R²pred): The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on "unseen" data). uniroma1.itnih.gov A high R²pred value for the test set is a strong indicator of the model's predictive power.

Illustrative QSAR Model Validation Parameters:

| Validation Parameter | Typical Acceptable Value | Description |

| R² (Coefficient of Determination) | > 0.6 | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. |

| q² (Cross-validated R²) | > 0.5 | A measure of the model's internal predictive ability. uniroma1.it |

| R²pred (External Validation) | > 0.5 | Indicates the model's ability to predict the activity of an external set of compounds. nih.gov |

This table presents generally accepted threshold values for QSAR model validation. researchgate.net

Mechanistic Studies of Biological Activities and Molecular Interactions of 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Receptor Binding and Signaling Pathway Modulation by 4-Chlorobenzyl 5-Bromo-2-Hydroxybenzoate (B13816698)

Downstream Signaling Cascade Perturbation Analysis

No data on kinetic analyses, binding modes, structure-activity relationships, receptor affinity, or effects on signaling pathways for this specific compound could be located. The scientific community has not published studies on these aspects of "4-chlorobenzyl 5-bromo-2-hydroxybenzoate."

Cellular Target Identification and Pathway Perturbation Studies with this compound (in vitro assays)

The interaction of this compound with cellular systems is a critical area of investigation to understand its potential as a bioactive agent. In vitro assays using cell cultures are fundamental in identifying cellular targets and elucidating how the compound perturbs cellular pathways.

Impact on Cellular Processes (e.g., Proliferation, Apoptosis, Inflammation, Gene Expression)

Although direct studies on this compound are not extensively available, research on analogous compounds provides significant insights into its likely effects on key cellular processes.

Inflammation: Structurally similar compounds, such as those containing a bromo-chloro-hydroxybenzyl moiety, have demonstrated anti-inflammatory properties. For instance, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This suggests that this compound may also exert anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. Another marine-derived compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage, a process closely linked to inflammation. mdpi.com

Apoptosis: The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Studies on other brominated benzoate (B1203000) derivatives have shown their potential to modulate apoptotic pathways. For example, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate was found to protect neuronal cells from oxidative stress-induced apoptosis. researchgate.netmdpi.com This was achieved through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. researchgate.netmdpi.comnih.gov It is plausible that this compound could have similar protective or, conversely, pro-apoptotic effects in different cell types, depending on the cellular context.

Proliferation: The effect of this compound on cell proliferation is another important aspect. Benzofuran derivatives with a p-chlorobenzyl group have been shown to inhibit the proliferation of cancer cells. nih.gov Given the structural similarities, it is conceivable that this compound could also exhibit anti-proliferative activities.

Gene Expression: The modulation of gene expression is a fundamental mechanism by which bioactive compounds exert their effects. A related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, was found to suppress the mRNA expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophage cells. nih.gov This indicates that this compound likely influences cellular functions by altering the transcription of specific genes involved in inflammation and other key cellular processes.

A summary of the potential impacts on cellular processes based on related compounds is presented in the table below.

| Cellular Process | Potential Impact of this compound |

| Inflammation | Likely possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. |

| Apoptosis | May modulate apoptotic pathways, potentially offering protection against oxidative stress-induced cell death. |

| Proliferation | Could exhibit anti-proliferative effects, particularly in cancer cells. |

| Gene Expression | Expected to alter the expression of genes involved in inflammation and other cellular responses. |

Investigation of Molecular Pathways Affected by this compound

The biological effects of this compound are likely mediated through its interaction with specific molecular signaling pathways.

NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. Research on a structurally similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has shown that it inhibits the activation of NF-κB and the phosphorylation of MAPK pathway components like ERK and p38. nih.govnih.gov Similarly, methyl 3-bromo-4,5-dihydroxybenzoate has been found to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways. nih.govnih.gov This strongly suggests that a key mechanism of action for this compound's anti-inflammatory activity involves the suppression of these critical signaling cascades.

Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. A brominated benzoate derivative has been shown to protect against oxidative stress by activating the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. researchgate.netmdpi.comnih.gov Furthermore, 3-bromo-4,5-dihydroxybenzaldehyde, a marine compound, protects skin cells from oxidative damage via the Nrf2/HO-1 pathway. mdpi.comresearchgate.net This suggests that this compound may also enhance cellular antioxidant defenses through the modulation of the Nrf2 pathway.

The potential molecular pathways affected are summarized in the table below.

| Molecular Pathway | Potential Effect of this compound |

| NF-κB Pathway | Likely inhibits this pathway, leading to reduced expression of pro-inflammatory genes. |

| MAPK Pathway | May suppress the phosphorylation of key MAPK proteins (ERK, p38), contributing to its anti-inflammatory effects. |

| Nrf2 Pathway | Could activate this pathway, enhancing the cellular antioxidant response and protecting against oxidative stress. |

Antimicrobial Mechanisms of Action of this compound

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated compounds have shown promise in this area.

Bacterial and Fungal Growth Inhibition Mechanisms

The antimicrobial activity of compounds related to this compound suggests its potential as an inhibitor of bacterial and fungal growth.

Antibacterial Mechanisms: Studies on other halogenated phenolic compounds, such as brominated chalcone (B49325) derivatives, have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov The presence of halogen atoms is often crucial for this activity. nih.gov While the precise mechanism for this compound is not yet elucidated, it is likely to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antifungal Mechanisms: A structurally related compound, 4-chlorobenzyl p-coumarate, has been shown to have potent fungicidal effects against various Candida species. nih.gov The proposed mechanism of action is the disruption of the fungal plasma membrane, leading to cell death. nih.gov This compound also altered the micromorphology of the fungi. nih.gov Given these findings, it is highly probable that this compound also exerts its antifungal activity through membrane disruption. Other brominated compounds have also shown activity against Candida species. frontiersin.org

Target Protein/Pathway Identification in Microorganisms

Identifying the specific molecular targets of this compound within microorganisms is key to understanding its antimicrobial mechanism. While direct targets for this specific compound have not been reported, studies on similar molecules offer clues. For instance, some antimicrobial peptides and small molecules are known to interact with and disrupt the function of microbial cell wall synthesizing enzymes or proteins involved in cellular respiration. The lipophilic nature of the 4-chlorobenzyl group and the reactive nature of the halogenated phenol (B47542) suggest that membrane proteins or enzymes with nucleophilic active sites could be potential targets.

Antioxidant Activity and Free Radical Scavenging Mechanisms of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant potential of phenolic compounds is well-established and is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The presence of electron-donating or withdrawing groups on the aromatic ring can modulate this activity.

The free radical scavenging activity of compounds is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.govnih.gov In these assays, the ability of a compound to reduce the stable radical is measured spectrophotometrically, and the results are often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. researchgate.netresearchgate.net

While specific IC50 values for this compound are not available in the reviewed literature, studies on other bromophenols have demonstrated their efficacy as antioxidants. mdpi.com It is hypothesized that this compound acts as a free radical scavenger through a hydrogen atom transfer mechanism from its phenolic hydroxyl group. The bromine and chlorine substituents on the aromatic ring would also influence its antioxidant capacity.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate Analogues

Rational Design Principles for Analogue Synthesis Based on Retrosynthetic Analysis.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-chlorobenzyl 5-bromo-2-hydroxybenzoate (B13816698), the primary disconnection is at the ester linkage, which is the most synthetically accessible bond to form. This bond connects two key fragments: the 5-bromo-2-hydroxybenzoic acid core and the 4-chlorobenzyl alcohol moiety.

The general retrosynthetic approach is as follows:

Disconnection 1 (Ester Bond): The ester linkage of 4-chlorobenzyl 5-bromo-2-hydroxybenzoate is retrosynthetically cleaved to yield 5-bromo-2-hydroxybenzoic acid and 4-chlorobenzyl alcohol. This is a logical disconnection as esterification reactions are generally high-yielding and straightforward.

Further Disconnections of Precursors:

5-Bromo-2-hydroxybenzoic acid: This precursor can be envisioned as arising from the bromination of salicylic (B10762653) acid. The directing effects of the hydroxyl and carboxylic acid groups would need to be carefully considered to achieve the desired 5-bromo substitution.

4-Chlorobenzyl alcohol: This can be prepared from 4-chlorobenzoic acid or 4-chlorobenzaldehyde (B46862) through reduction, or from 4-chlorotoluene (B122035) via radical halogenation followed by nucleophilic substitution.

This analysis provides a flexible blueprint for the synthesis of analogues. Modifications can be introduced in either the salicylic acid-derived portion or the benzyl (B1604629) alcohol-derived portion by simply using different substituted starting materials in the key esterification step. This modular approach allows for the systematic exploration of the chemical space around the parent compound.

Synthetic Routes to Key Analogues of this compound.

The synthesis of analogues of this compound can be systematically approached by modifying its two main structural components.

The 4-chlorobenzyl group offers several avenues for modification to probe its role in potential biological interactions. Analogues can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with a variety of substituted benzyl alcohols or benzyl halides.

Common synthetic strategies include:

Esterification with Substituted Benzyl Alcohols: Standard esterification methods such as Fischer-Speier esterification (acid-catalyzed reaction with the alcohol) or Steglich esterification (using DCC/DMAP) can be employed.

Alkylation of the Carboxylate: The sodium or potassium salt of 5-bromo-2-hydroxybenzoic acid can be reacted with various substituted benzyl chlorides or bromides. This method is advantageous when the corresponding benzyl alcohol is not readily available.

Interactive Table: Modifications of the 4-Chlorobenzyl Moiety

| Position of Substitution | Substituent (R) | Rationale for Modification | Synthetic Precursor |

|---|---|---|---|

| Para (4-position) | -F, -Br, -I | Investigate the effect of halogen size and electronegativity. | 4-Fluorobenzyl alcohol, 4-Bromobenzyl alcohol, 4-Iodobenzyl alcohol |

| Para (4-position) | -CH3, -OCH3 | Explore the influence of electron-donating groups. | 4-Methylbenzyl alcohol, 4-Methoxybenzyl alcohol |

| Para (4-position) | -NO2, -CN | Assess the impact of electron-withdrawing groups. | 4-Nitrobenzyl alcohol, 4-Cyanobenzyl alcohol |

| Ortho/Meta (2- or 3-position) | -Cl | Evaluate the importance of the substituent's position. | 2-Chlorobenzyl alcohol, 3-Chlorobenzyl alcohol |

The salicylic acid core can be modified to understand the importance of the hydroxyl and bromo substituents for activity. The general approach involves the esterification of various substituted salicylic acids with 4-chlorobenzyl alcohol.

Interactive Table: Modifications of the 5-Bromo-2-Hydroxybenzoate Core

| Position of Substitution | Substituent | Rationale for Modification | Synthetic Precursor |

|---|---|---|---|

| 5-position | -H, -Cl, -I, -F | Determine the necessity and nature of the halogen at this position. | Salicylic acid, 5-Chlorosalicylic acid, 5-Iodosalicylic acid, 5-Fluorosalicylic acid |

| 5-position | -NO2 | Introduce a strong electron-withdrawing group. | 5-Nitrosalicylic acid |

| 3- or 4-position | -Br | Investigate the positional importance of the bromo substituent. | 3-Bromosalicylic acid, 4-Bromosalicylic acid |

| 2-position | -H (removal of hydroxyl) | Assess the role of the hydroxyl group in binding. | 5-Bromobenzoic acid |

Isosteric and bioisosteric replacements are a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Ester Bond Isosteres: The ester linkage can be replaced with more stable groups such as an amide or an ether.

Amide Isostere: Synthesized by coupling 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzylamine.

Ether Isostere: This would involve the synthesis of 2-(4-chlorobenzyloxy)-5-bromobenzoic acid, which significantly alters the core structure.

Ring System Replacements: The phenyl ring of the 4-chlorobenzyl moiety could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to explore different electronic and steric properties. For example, reacting 5-bromo-2-hydroxybenzoic acid with (4-chloropyridin-2-yl)methanol.

Systematic Activity Profiling (in vitro) and SAR Development for this compound Derivatives.

While specific in vitro activity data for this compound is not publicly available, a hypothetical SAR can be constructed based on general principles of medicinal chemistry and data from related compound series. Assuming a hypothetical biological target, the following SAR trends could be investigated.

Hypothetical SAR based on in vitro screening:

Interactive Table: Hypothetical Structure-Activity Relationship (SAR) Data

| Analogue | Modification | Hypothetical IC50 (µM) | SAR Interpretation |

|---|---|---|---|

| Parent Compound | 4-Cl-benzyl, 5-Br-salicylate | 10 | Baseline activity. |

| Analogue 1 | 4-F-benzyl | 15 | Smaller halogen at the 4-position of the benzyl ring decreases activity. |

| Analogue 2 | 4-CH3-benzyl | 25 | Electron-donating group at the 4-position is detrimental to activity. |

| Analogue 3 | 2-Cl-benzyl | 50 | Positional change of the chloro group significantly reduces activity. |

| Analogue 4 | 5-Cl-salicylate | 8 | Chlorine at the 5-position of the salicylate (B1505791) is well-tolerated, slightly improving activity. |

| Analogue 5 | 5-H-salicylate (no halogen) | 100 | The halogen at the 5-position is crucial for activity. |

| Analogue 6 | Removal of 2-OH group | >200 | The 2-hydroxyl group is essential for activity, possibly as a hydrogen bond donor. |

From this hypothetical data, a preliminary SAR can be deduced:

The 2-hydroxyl group on the benzoate (B1203000) ring is essential for activity.

A halogen at the 5-position of the benzoate ring is critical, with bromine or chlorine being optimal.

An electron-withdrawing group at the 4-position of the benzyl ring is preferred.

The spatial arrangement of the substituent on the benzyl ring is important, with the 4-position being optimal.

Pharmacophore Mapping and Lead Optimization Concepts for Novel Biological Activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the hypothetical SAR, a pharmacophore model for analogues of this compound can be proposed. nih.gov

Key Pharmacophoric Features:

Hydrogen Bond Donor: The 2-hydroxyl group of the salicylate core.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

Aromatic/Hydrophobic Region 1: The substituted benzene (B151609) ring of the salicylate moiety.

Aromatic/Hydrophobic Region 2: The 4-chlorobenzyl ring.

Halogen Bonding Site: The bromine atom at the 5-position of the salicylate ring.

Lead Optimization Concepts:

The goal of lead optimization is to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

Potency Enhancement: Based on the pharmacophore, modifications can be designed to enhance interactions with the target. For example, if a pocket exists near the 4-chloro substituent, introducing larger or more lipophilic groups could increase binding affinity.

Improving Selectivity: If the compound shows off-target effects, modifications can be made to favor binding to the desired target. This might involve fine-tuning the electronics and sterics of the substituents.

Optimizing Physicochemical Properties: The lipophilicity (logP) of the compound can be modulated by changing substituents to improve solubility and permeability. For instance, replacing the bromo group with a trifluoromethyl group could alter the electronic profile and lipophilicity.

Metabolic Stability: The ester linkage might be susceptible to hydrolysis by esterases in the body. nih.gov If rapid metabolism is an issue, replacing the ester with a more stable amide linkage could be a viable strategy.

By systematically applying these derivatization and optimization strategies, the therapeutic potential of analogues of this compound can be thoroughly explored.

Advanced Analytical Methodologies for 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Chromatographic Separation Techniques for Purity and Impurity Profiling (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are fundamental in determining the purity and identifying potential impurities in the synthesis of 4-chlorobenzyl 5-bromo-2-hydroxybenzoate (B13816698). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used method for the analysis of non-volatile and thermally labile compounds like 4-chlorobenzyl 5-bromo-2-hydroxybenzoate. The presence of chromophores in the molecule, such as the benzene (B151609) rings, allows for sensitive detection using a UV detector. A reversed-phase HPLC method is typically employed for the separation of this compound from its starting materials, by-products, and other impurities.

A typical HPLC-UV method would involve a C18 column, which provides good separation for moderately polar to non-polar compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient being adjusted to achieve optimal separation. The detection wavelength is usually set at a value where the analyte shows maximum absorbance, which for this compound would be in the UV region. The identification and quantification of phenolic compounds are often carried out using HPLC analysis. nih.gov

Table 1: Illustrative HPLC-UV Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 60-90% B20-25 min, 90% B25-30 min, 90-60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of potential volatile impurities or for the analysis of the compound after derivatization, GC-MS is a highly selective and sensitive technique. Due to the relatively low volatility of this compound, derivatization to a more volatile ester or ether derivative might be necessary for efficient GC analysis. However, impurities from the synthesis, such as 4-chlorobenzyl alcohol or 5-bromosalicylic acid (after esterification), could be monitored directly. GC-MS is particularly useful for identifying unknown impurities through the fragmentation patterns generated in the mass spectrometer. The use of GC with mass spectrometry is a common method for determining brominated fatty acids after they have been converted to their corresponding methyl esters. nih.gov

Table 2: Hypothetical GC-MS Parameters for Impurity Profiling

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), then 15 °C/min to 300 °C (10 min hold) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 m/z |

| Transfer Line Temp | 290 °C |

Advanced Electrophoretic Methods for Characterization

Capillary electrophoresis (CE) offers a high-resolution separation alternative to chromatography for charged or chargeable species. As this compound contains a phenolic hydroxyl group and a carboxylic acid ester, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE). This makes it amenable to analysis by various CE modes.

Capillary Zone Electrophoresis (CZE)

In CZE, ions are separated based on their charge-to-size ratio in a capillary filled with a buffer. For the analysis of this compound, a basic BGE (e.g., borate (B1201080) or phosphate (B84403) buffer) would deprotonate the phenolic hydroxyl group, rendering the molecule negatively charged and allowing it to be separated from neutral impurities. The separation of benzoate (B1203000) derivatives can be achieved using capillary zone electrophoresis. jfda-online.com The method can be optimized by adjusting the buffer pH, concentration, and the addition of organic modifiers to the BGE to control the electroosmotic flow and enhance separation efficiency.

Table 3: Potential Capillary Zone Electrophoresis Method for this compound

| Parameter | Value |

| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV detection at 220 nm |

Future Directions and Research Gaps in the Study of 4 Chlorobenzyl 5 Bromo 2 Hydroxybenzoate

Unexplored Synthetic Pathways and Novel Catalyst Development

The synthesis of 4-chlorobenzyl 5-bromo-2-hydroxybenzoate (B13816698) is likely achievable through standard esterification procedures, such as the Fischer esterification of 5-bromosalicylic acid with 4-chlorobenzyl alcohol in the presence of an acid catalyst. sciepub.comma.edu However, there is considerable scope for exploring more advanced and efficient synthetic methodologies.

Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign catalysts and solvent-free reaction conditions to improve the sustainability of the synthesis.

Novel Catalytic Systems: The development and application of novel catalysts, such as solid acid catalysts or ionic liquids, could offer advantages in terms of reusability, selectivity, and reaction efficiency. nih.govdergipark.org.tr For instance, supported catalysts, which have been used for the production of benzyl (B1604629) salicylate (B1505791), could be adapted for this specific compound. google.com

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields and purity, and facilitating safer and more scalable production.

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, could provide a highly selective and environmentally friendly route to 4-chlorobenzyl 5-bromo-2-hydroxybenzoate.

A comparative analysis of different synthetic routes, as illustrated in the table below, would be invaluable in identifying the most optimal and scalable method for producing this compound for further research.

| Synthetic Method | Potential Advantages | Potential Challenges |

| Fischer Esterification | Well-established, simple procedure | Use of strong acids, potential for side reactions |

| Solid Acid Catalysis | Catalyst reusability, reduced corrosion | Lower activity compared to liquid acids |

| Ionic Liquid Catalysis | Tunable properties, potential for high selectivity | Cost and potential toxicity of ionic liquids |

| Flow Chemistry | Precise control, enhanced safety and scalability | Specialized equipment required |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme stability and cost |

Identification of Novel Biological Targets and Mechanistic Insights

The biological activities of this compound are currently unknown. However, the structural motifs present in the molecule suggest several avenues for investigation. Salicylates are a well-known class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govijrpr.com Furthermore, halogenated aromatic compounds are known to exhibit a variety of biological effects, including antimicrobial and enzyme-inhibitory activities. sigmaaldrich.comnih.gov

Future research in this area should aim to:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various enzymes, receptors, and microbial strains, to identify any potential therapeutic activities.

Enzyme Inhibition Assays: Given the salicylate core, a primary focus should be on evaluating its inhibitory activity against COX-1 and COX-2 enzymes. researchgate.net Additionally, its potential to inhibit other enzymes, such as methionine aminopeptidase, which is a target for some salicylate derivatives, should be explored. nih.gov

Antimicrobial Activity: The presence of bromine and chlorine atoms suggests potential antimicrobial properties. The compound should be tested against a panel of pathogenic bacteria and fungi. nih.gov

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as enzyme kinetics, and cellular assays.

Application of Advanced Computational Modeling Techniques for Deeper Understanding

Computational modeling and in silico techniques are powerful tools for predicting the properties and biological activities of novel compounds, thereby guiding experimental research and reducing the need for extensive laboratory work. ijrpr.com

For this compound, computational studies could be employed to:

Predict Biological Activity: Molecular docking studies can be used to predict the binding affinity of the compound to the active sites of various enzymes, such as COXs, to assess its potential as an inhibitor. nih.govresearchgate.net